molecular formula C7H7N3O2S B13968200 Benzenesulfonamide, 4-(cyanoamino)- CAS No. 91772-10-0

Benzenesulfonamide, 4-(cyanoamino)-

Cat. No.: B13968200
CAS No.: 91772-10-0
M. Wt: 197.22 g/mol
InChI Key: PWDRDTFOAFMVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonamide, 4-(cyanoamino)- is a chemical compound with the molecular formula C7H7N3O2S It is a derivative of benzenesulfonamide, characterized by the presence of a cyanoamino group at the para position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-(cyanoamino)- typically involves the reaction of benzenesulfonyl chloride with 4-aminobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the amino group of 4-aminobenzonitrile .

Industrial Production Methods

Industrial production methods for benzenesulfonamide, 4-(cyanoamino)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-(cyanoamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, 4-(cyanoamino)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-(cyanoamino)- involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity. This inhibition can lead to various biological effects, such as reduced tumor growth in cancer cells or inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-(cyanoamino)- is unique due to the presence of both the sulfonamide and cyanoamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

91772-10-0

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

IUPAC Name

4-(cyanoamino)benzenesulfonamide

InChI

InChI=1S/C7H7N3O2S/c8-5-10-6-1-3-7(4-2-6)13(9,11)12/h1-4,10H,(H2,9,11,12)

InChI Key

PWDRDTFOAFMVKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC#N)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.